Ethyl 2-(2,6-difluorophenyl)-2-(methylamino)acetate
Description
Ethyl 2-(2,6-difluorophenyl)-2-(methylamino)acetate is a fluorinated organic compound featuring a phenyl ring substituted with two fluorine atoms at the 2- and 6-positions, an ethyl ester group, and a methylamino moiety attached to the central acetamide backbone.
Properties
Molecular Formula |
C11H13F2NO2 |
|---|---|
Molecular Weight |
229.22 g/mol |
IUPAC Name |
ethyl 2-(2,6-difluorophenyl)-2-(methylamino)acetate |
InChI |
InChI=1S/C11H13F2NO2/c1-3-16-11(15)10(14-2)9-7(12)5-4-6-8(9)13/h4-6,10,14H,3H2,1-2H3 |
InChI Key |
CZOLJPFIKGSTIO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=C(C=CC=C1F)F)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2,6-difluorophenyl)-2-(methylamino)acetate typically involves the esterification of 2-(2,6-difluorophenyl)-2-(methylamino)acetic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,6-difluorophenyl)-2-(methylamino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The difluorophenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of 2-(2,6-difluorophenyl)-2-(methylamino)acetic acid.
Reduction: Formation of 2-(2,6-difluorophenyl)-2-(methylamino)ethanol.
Substitution: Various substituted derivatives of the difluorophenyl ring.
Scientific Research Applications
Ethyl 2-(2,6-difluorophenyl)-2-(methylamino)acetate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in research to understand its interactions with biological systems and potential therapeutic effects.
Industrial Applications: The compound is explored for its use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(2,6-difluorophenyl)-2-(methylamino)acetate involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound is compared to structurally related esters and acetamides with fluorinated phenyl rings or modified amino/ester groups. Key analogs include:
Key Observations :
- Fluorine Substitution: The 2,6-difluoro pattern in the target compound increases steric hindrance and electronic effects compared to mono-fluorinated analogs (e.g., 4-fluoro derivatives). This may enhance metabolic stability and receptor binding in bioactive applications .
Reactivity Differences :
- The methylamino group in the target compound may increase susceptibility to oxidation compared to non-amino analogs.
- Fluorine atoms at the 2- and 6-positions likely reduce electrophilic aromatic substitution reactivity relative to para-substituted derivatives .
Physicochemical Properties
- Lipophilicity: The 2,6-difluoro substitution and methylamino group balance hydrophobicity and polarity. This contrasts with Ethyl 2-(4-fluorophenyl)acetate, which is more lipophilic due to reduced steric hindrance .
- Stability: Fluorine atoms enhance thermal and oxidative stability compared to non-fluorinated analogs (e.g., Ethyl 2-phenylacetate). However, the methylamino group may render the compound prone to hydrolysis under acidic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
